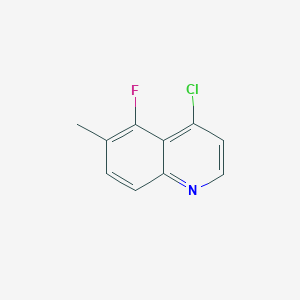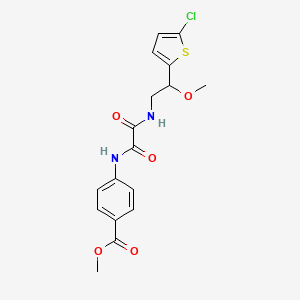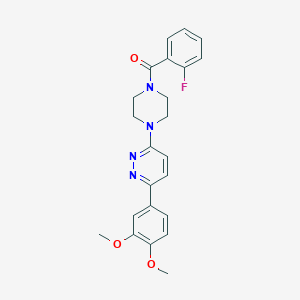![molecular formula C15H19F3N2O B2559529 3-(1-pyrrolidinyl)-N-[2-(trifluoromethyl)phenyl]butanamide CAS No. 478258-89-8](/img/structure/B2559529.png)
3-(1-pyrrolidinyl)-N-[2-(trifluoromethyl)phenyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(1-pyrrolidinyl)-N-[2-(trifluoromethyl)phenyl]butanamide” appears to contain a pyrrolidinyl group, a trifluoromethyl group, and a phenyl group. The pyrrolidinyl group is a five-membered ring with four carbon atoms and one nitrogen atom. The trifluoromethyl group consists of a carbon atom bonded to three fluorine atoms, and the phenyl group is a six-membered carbon ring .
Molecular Structure Analysis
The molecular structure of this compound would likely show the pyrrolidinyl group attached to the butanamide backbone, with the trifluoromethylated phenyl group also attached to the butanamide .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s polarity and solubility .Aplicaciones Científicas De Investigación
Agrochemical Industry
The trifluoromethyl group in compounds like 3-(1-pyrrolidinyl)-N-[2-(trifluoromethyl)phenyl]butanamide has been identified as a key structural motif in active agrochemical ingredients . This compound could potentially be used in the development of new pesticides or herbicides, leveraging the unique physicochemical properties of the fluorine atom to enhance biological activity and stability.
Pharmaceutical Research
Compounds with the trifluoromethyl group have found applications in pharmaceuticals, with several derivatives undergoing clinical trials . The compound could be investigated for its pharmacological properties, possibly contributing to the development of new medications or therapeutic agents.
Organic Synthesis Intermediates
The structural motif present in 3-(1-pyrrolidinyl)-N-[2-(trifluoromethyl)phenyl]butanamide is valuable in organic synthesis. It can serve as an intermediate in the synthesis of more complex molecules, which may have applications across various fields of chemistry and materials science .
Biological Studies
The bioactive nature of phenylboronic acids suggests that derivatives like 3-(1-pyrrolidinyl)-N-[2-(trifluoromethyl)phenyl]butanamide could be used in biological studies to understand cell signaling pathways or as probes in biochemical assays .
Veterinary Medicine
Similar to their use in human pharmaceuticals, trifluoromethyl derivatives are also used in veterinary medicine. The compound could be explored for its efficacy in treating diseases or conditions in animals, contributing to the field of veterinary pharmacology .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-pyrrolidin-1-yl-N-[2-(trifluoromethyl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O/c1-11(20-8-4-5-9-20)10-14(21)19-13-7-3-2-6-12(13)15(16,17)18/h2-3,6-7,11H,4-5,8-10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKSAGCGRQFRHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=CC=CC=C1C(F)(F)F)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 2-(benzo[d]isoxazol-3-ylmethylsulfonamido)thiazole-4-carboxylate](/img/structure/B2559455.png)

![8-allyl-3-(4-bromobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2559457.png)
![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2559458.png)
![3-Bromo-6-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2559462.png)
![N-(3,5-dimethylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2559463.png)
![3-[Benzyl(methyl)sulfamoyl]-4-methoxybenzoic acid](/img/structure/B2559464.png)
![N-(3-(isoxazol-4-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2559465.png)

![N-cyclohexyl-7-cyclopentyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2559467.png)
